molecular formula C7H8ClN B1602005 2-Chloro-3,4-dimethylpyridine CAS No. 72093-11-9

2-Chloro-3,4-dimethylpyridine

Cat. No.: B1602005
CAS No.: 72093-11-9
M. Wt: 141.6 g/mol
InChI Key: HYULJNAYJIWKQA-UHFFFAOYSA-N
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Description

2-Chloro-3,4-dimethylpyridine is an organic compound belonging to the pyridine family It is characterized by a pyridine ring substituted with chlorine at the second position and methyl groups at the third and fourth positions

Mechanism of Action

Target of Action

It’s known that this substance is used in the manufacture of other chemicals , suggesting that it may interact with various molecular targets depending on the specific chemical synthesis process.

Mode of Action

It’s used in the preparation of pantoprazole sodium (pps), an antiulcerative drug . This suggests that it may interact with its targets to form new compounds, contributing to the overall therapeutic effect of the final product.

Biochemical Pathways

Its role in the synthesis of other compounds suggests that it may be involved in various biochemical reactions, depending on the specific synthesis process .

Pharmacokinetics

It’s known that the compound has high gi absorption and is bbb permeant . This suggests that it can be absorbed in the gastrointestinal tract and can cross the blood-brain barrier, potentially affecting its bioavailability.

Result of Action

It’s known that the substance is toxic if swallowed, causes skin irritation, may cause an allergic skin reaction, and may cause respiratory irritation . These effects suggest that the compound interacts with cellular components, leading to these adverse reactions.

Action Environment

The action of 2-Chloro-3,4-dimethylpyridine can be influenced by various environmental factors. For instance, its storage conditions can affect its stability . Furthermore, its use in industrial sites suggests that it may interact with other chemicals, which can influence its action, efficacy, and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3,4-dimethylpyridine typically involves the chlorination of 3,4-dimethylpyridine. One common method includes the use of thionyl chloride or phosphorus pentachloride as chlorinating agents under reflux conditions. The reaction proceeds as follows: [ \text{3,4-dimethylpyridine} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} ]

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can further improve the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-3,4-dimethylpyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

Major Products:

    Nucleophilic Substitution: 2-Amino-3,4-dimethylpyridine, 2-Mercapto-3,4-dimethylpyridine.

    Oxidation: this compound-5-carboxylic acid.

    Reduction: 2-Chloro-3,4-dimethylpiperidine.

Scientific Research Applications

2-Chloro-3,4-dimethylpyridine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Comparison with Similar Compounds

    2-Chloro-3,5-dimethylpyridine: Similar structure but with methyl groups at the third and fifth positions.

    2-Chloro-4,6-dimethylpyridine: Chlorine at the second position and methyl groups at the fourth and sixth positions.

    2-Chloro-3,4-dimethoxypyridine: Methoxy groups instead of methyl groups at the third and fourth positions.

Uniqueness: 2-Chloro-3,4-dimethylpyridine is unique due to its specific substitution pattern, which influences its reactivity and potential applications. The presence of both chlorine and methyl groups on the pyridine ring provides a distinct set of chemical properties that can be exploited in various synthetic and research contexts.

Properties

IUPAC Name

2-chloro-3,4-dimethylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN/c1-5-3-4-9-7(8)6(5)2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYULJNAYJIWKQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40500791
Record name 2-Chloro-3,4-dimethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40500791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72093-11-9
Record name 2-Chloro-3,4-dimethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40500791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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